2,6-Diethoxyisonicotinic acid
Overview
Description
2,6-Diethoxyisonicotinic acid is a chemical compound with the molecular formula C10H13NO4 . It has a molecular weight of 211.22 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13NO4/c1-3-14-8-5-7 (10 (12)13)6-9 (11-8)15-4-2/h5-6H,3-4H2,1-2H3, (H,12,13)
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid substance .Scientific Research Applications
Antioxidant and Bioprotective Activities
1,4-Dihydroisonicotinic acid derivatives, closely related to 2,6-Diethoxyisonicotinic acid, demonstrate significant antioxidant and bioprotective activities. They protect liver cells from oxidative damage and exhibit potent antioxidant properties at non-toxic concentrations. This makes them superior to some well-known antioxidants like Trolox in certain cell cultures (Borović et al., 2006).
Effects on Breast and Prostate Cancer
Fatty acids, including derivatives of this compound, impact the growth of breast and prostate cancers. The influence of these compounds on eicosanoid metabolism suggests interactions with growth factors and oncogenes, which may have implications for cancer progression (Rose, 1997).
Neuroprotection
Compounds like this compound have shown neuroprotective effects, particularly in stroke models. This is achieved through activation of certain receptors on monocytes/macrophages, leading to neuroprotective signaling (Rahman et al., 2014).
Dietary Requirements and Health Implications
Studies on the dietary requirements of fatty acids, including derivatives like this compound, emphasize their importance in normal growth, development, and in reducing chronic diseases. Their balance in the diet is crucial for homeostasis and normal development (Simopoulos, 2000).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2,6-Diethoxyisonicotinic acid is the natural defense mechanisms of plants . It acts as an elicitor, stimulating the immune system of plants and making them resistant to infections even before the first symptoms appear .
Mode of Action
It is known that it works by activating the plant’s natural defenses . This activation is similar to the response initiated after a pathogen attack .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the systemic acquired resistance (SAR) phenomena in plants . SAR is a natural plant defense mechanism that has a broad spectrum action against pathogens . The compound acts as an elicitor, initiating this occurrence .
Result of Action
The application of this compound in field conditions has been shown to increase the resistance of plants to diseases caused by pathogens . It has been reported that certain derivatives of the compound have higher biological activity, inducing up to 92-97% of plants’ natural resistance .
Properties
IUPAC Name |
2,6-diethoxypyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-8-5-7(10(12)13)6-9(11-8)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJQIZRFVUOCFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=N1)OCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277797 | |
Record name | 2,6-Diethoxyisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5397-75-1 | |
Record name | NSC4259 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Diethoxyisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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